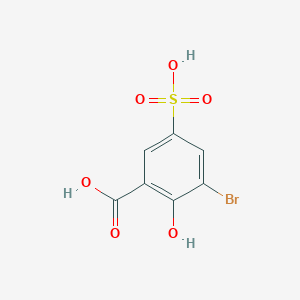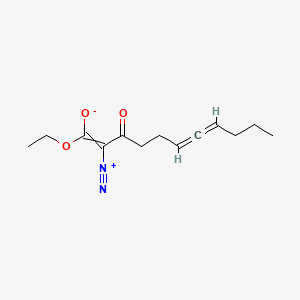
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- can be synthesized through several methods. One common method involves the thermal degradation of ascorbic acid. This process forms the compound as an aroma compound from the reactions of L-ascorbic acid with L-threonine or L-serine at different pH values . Another method involves the reaction of 5-methyl-3,5-dicarbethoxy-2-cyclopenten-2-ol-one with phosphoric acid . Industrial production methods may vary, but these synthetic routes are commonly employed in laboratory settings.
Análisis De Reacciones Químicas
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a flavoring agent due to its caramel-like aroma . In biology and medicine, it may be studied for its potential effects on various biological pathways. In the industry, it is used in the production of flavoring agents and fragrances . Its unique properties make it a valuable compound for research and industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- involves its interaction with various molecular targets and pathways. As an aroma compound, it interacts with olfactory receptors to produce its characteristic caramel-like scent . In biological systems, it may interact with enzymes and other proteins, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
Comparación Con Compuestos Similares
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- can be compared with other similar compounds, such as 3-ethyl-2-hydroxy-2-cyclopenten-1-one and 2-hydroxy-3-ethyl-2-cyclopenten-1-one . These compounds share similar structures and properties but may differ in their specific applications and effects. For example, 3-ethyl-2-hydroxy-2-cyclopenten-1-one is also used as a flavoring agent but may have different aroma characteristics
Propiedades
Número CAS |
5857-25-0 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
2-ethyl-3-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-2-5-6(8)3-4-7(5)9/h8H,2-4H2,1H3 |
Clave InChI |
RDXQMMNEMFSXDO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(CCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)


![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)
